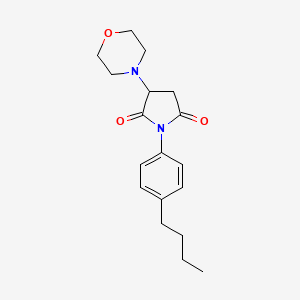
1-(4-butylphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-butylphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione, commonly known as BMPEA, is a psychoactive drug that has been used in dietary supplements and weight loss products. It is structurally similar to amphetamines and has been found to have stimulant effects on the central nervous system.
作用机制
BMPEA acts as a central nervous system stimulant by increasing the release of dopamine and norepinephrine, two neurotransmitters that play a role in mood, attention, and arousal. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the brain.
Biochemical and Physiological Effects:
BMPEA has been found to increase heart rate, blood pressure, and body temperature. It also has stimulant effects on the central nervous system, leading to increased alertness, focus, and energy. However, it can also cause side effects such as anxiety, insomnia, and agitation.
实验室实验的优点和局限性
BMPEA has been used in scientific research to study its effects on the central nervous system and its potential use as a treatment for ADHD and narcolepsy. However, its use is limited by its potential for abuse and its side effects.
未来方向
There are several future directions for research on BMPEA. One area of interest is its potential use as a treatment for ADHD and narcolepsy. Another area of research is its potential for abuse and addiction. Additionally, further studies are needed to determine the long-term effects of BMPEA on the central nervous system and its potential for toxicity.
合成方法
BMPEA can be synthesized through a variety of methods, including the reaction of 4-butylbenzaldehyde with morpholine in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then reacted with succinic anhydride to form BMPEA.
科学研究应用
BMPEA has been used in scientific research to study its effects on the central nervous system. It has been found to have similar effects to amphetamines, including increased activity in the dopamine and norepinephrine pathways. BMPEA has also been studied for its potential use as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy.
属性
IUPAC Name |
1-(4-butylphenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-2-3-4-14-5-7-15(8-6-14)20-17(21)13-16(18(20)22)19-9-11-23-12-10-19/h5-8,16H,2-4,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDARIACDEUKPPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5398864.png)
![methyl 5-ethyl-2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5398867.png)

![2-(5-fluoro-2-methoxyphenyl)-1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazole](/img/structure/B5398888.png)
![4-[3-allyl-4-(benzyloxy)-5-ethoxybenzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5398889.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5398896.png)
![(3aR*,7aS*)-2-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5398897.png)
![ethyl (3-{[(4-fluorophenoxy)acetyl]amino}-5-methyl-1H-pyrazol-1-yl)acetate](/img/structure/B5398908.png)

![1-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-4-(3-methylbenzyl)piperazine](/img/structure/B5398911.png)
![3-{[2-(aminocarbonyl)piperidin-1-yl]methyl}-N-butyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5398913.png)
![N-{[1-(hydroxymethyl)cyclobutyl]methyl}-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5398918.png)
![N-[2-(2-methoxyphenoxy)ethyl]-2,2-dimethylpropanamide](/img/structure/B5398922.png)
![2-(4-morpholinyl)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B5398959.png)